molecular formula C24H30N4O4 B2973032 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 887225-59-4

1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide

Cat. No. B2973032
CAS RN: 887225-59-4
M. Wt: 438.528
InChI Key: ULKIUOTYBJJFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.528. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research on indole-2-carboxamides, a structural class related to the compound , has shown potential in the modulation of the cannabinoid type 1 receptor (CB1). For example, optimization studies on chemical functionalities of indole-2-carboxamides have identified key structural requirements for allosteric modulation of CB1, including chain length and electron withdrawing groups, which significantly impact binding affinity and cooperativity (Khurana et al., 2014). Such findings suggest that similarly structured compounds could be explored for their potential as allosteric modulators of protein receptors.

Synthesis and Transformation of Heterocyclic Compounds

Studies on the synthesis and transformation of heterocyclic compounds, such as the reaction of indole carboxylic acid/amide with propargyl alcohols, demonstrate the chemical versatility and potential pharmaceutical applications of these molecules. For instance, the formation of fused seven-membered lactones/lactams (oxepinoindolones/azepinoindolones) through such reactions highlights the compound's relevance in creating structurally diverse molecules for further pharmacological exploration (Selvaraj et al., 2019).

Chemical Synthesis Techniques

Further, advancements in chemical synthesis techniques, such as the development of enantioselective processes for the preparation of CGRP receptor inhibitors, underscore the importance of specific chemical scaffolds in drug development. The convergent, stereoselective synthesis approaches provide a roadmap for the synthesis of complex molecules, potentially including the target compound, for therapeutic applications (Cann et al., 2012).

Reversible Hydrogen Storage

Additionally, research on substituted piperidines and octahydroindoles for reversible hydrogen storage demonstrates the application of nitrogen-containing heterocycles in energy storage technologies. This suggests that compounds with similar structures could be explored for their utility in sustainable energy solutions (Cui et al., 2008).

properties

IUPAC Name

1-[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c25-23(31)17-9-13-27(14-10-17)24(32)22(30)19-15-28(20-8-4-3-7-18(19)20)16-21(29)26-11-5-1-2-6-12-26/h3-4,7-8,15,17H,1-2,5-6,9-14,16H2,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKIUOTYBJJFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide

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